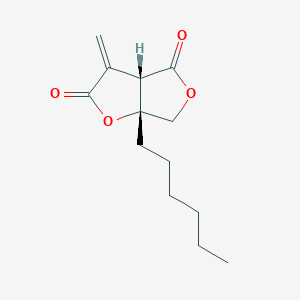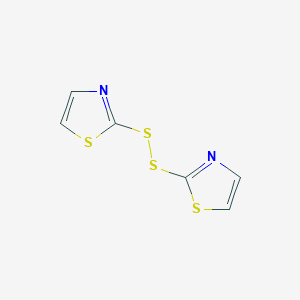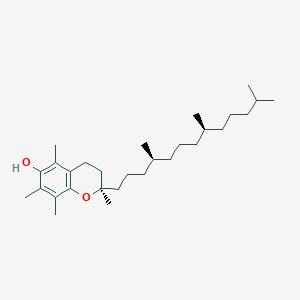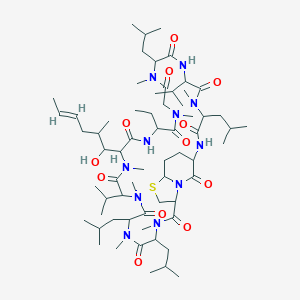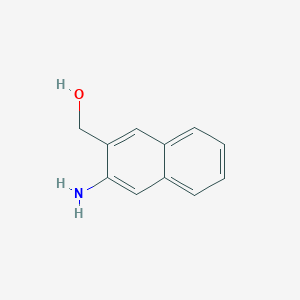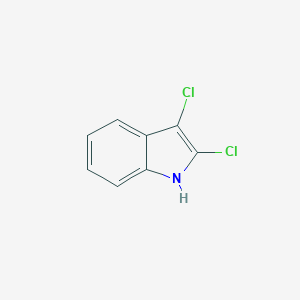
2,3-dichloro-1H-indole
Übersicht
Beschreibung
The compound 2,3-dichloro-1H-indole is a chlorinated derivative of the indole nucleus, which is a fundamental scaffold in many natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, including anti-tumor and anti-inflammatory activities, often associated with interactions with DNA and proteins .
Synthesis Analysis
The synthesis of chlorinated indoles can be achieved through various methods. One efficient protocol for synthesizing 3-chloro- and 3,3-dichloro-2-oxindoles involves hypervalent iodine-promoted chlorooxidation. This method allows for the selective C-2 oxidation and C-3 monochlorination of simple indoles, and by adjusting the reaction conditions and the amount of hypervalent iodine reagent, 3,3-dichloro-2-oxindoles can be obtained in high yields . Another approach for synthesizing 2,3-disubstituted indoles is through the condensation of anilines and vicinal diols using iridium or ruthenium catalysis, which is an atom-economical method that produces water and dihydrogen as the only byproducts .
Molecular Structure Analysis
The molecular structure of chlorinated indoles can be elucidated using various spectroscopic techniques such as HNMR, IR, LC-MS, and confirmed by single crystal X-ray diffraction studies. For instance, the structure of a related compound, 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was determined and found to crystallize in the monoclinic crystal system with specific unit cell parameters . Additionally, the molecular structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was confirmed by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) .
Chemical Reactions Analysis
Chlorinated indoles can undergo various chemical reactions. For example, 3-hydroxy-3H-indoles and their corresponding N-oxides undergo stereospecific reduction at the double CN bond to give indoline derivatives, which can further lose water to yield 2,3-disubstituted indoles . Additionally, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles involves regioselective reactions such as iodination, aryl radical-alkene cyclization, and carboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated indoles can be studied through DFT calculations, which analyze the HOMO-LUMO energy levels and molecular electrostatic potential energy, providing insights into the chemical reactivity and stability of the molecules . The crystal structure data obtained from X-ray diffraction studies also contribute to understanding the intermolecular interactions responsible for molecular packing in the crystal .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- The indole nucleus, including 2,3-dichloro-1H-indole, is a key structural component in a vast array of biologically active compounds. Palladium-catalyzed reactions are significant in the synthesis and functionalization of indoles, offering access to various chemicals including pharmaceutical intermediates with less waste (Cacchi & Fabrizi, 2005).
Biological Activities and Molecular Interactions
- Indole derivatives demonstrate diverse biological properties like anti-tumor and anti-inflammatory activities. These activities are often linked to DNA and protein interactions, making indole derivatives, including 2,3-dichloro-1H-indole, crucial in pharmacology (Geetha et al., 2019).
Catalytic Applications
- 1,3-Dichloro-tetra-n-butyl-distannoxane, a related compound, has been used to catalyze the substitution of 9H-xanthen-9-ol with indoles, including 2,3-dichloro-1H-indole derivatives. This demonstrates the potential catalytic applications of indole derivatives in organic synthesis (Liu et al., 2012).
Spectroscopic and Structural Analysis
- Indole derivatives, such as 2,3-dichloro-1H-indole, have been studied for their structural properties using spectroscopic techniques and X-ray diffraction, contributing to a better understanding of their molecular structure and potential applications in fields like material science and pharmacology (Tariq et al., 2020).
Synthesis of Complex Indole Derivatives
- Innovative methods for the synthesis of complex indole derivatives, including 2,3-dichloro-1H-indole, have been developed. These methods involve palladium-catalyzed reactions that enable the creation of various disubstituted indoles, important for medicinal chemistry (Shen et al., 2004).
Environmentally Friendly Synthesis
- An environmentally friendly and highly regioselective method for the synthesis of indole derivatives, including 2,3-dichloro-1H-indole, has been developed. This method uses NaCl as a chlorine source and H2O as an oxygen source, highlighting the push towards greener chemistry in the synthesis of indoles (Sun et al., 2020).
Anticancer Potential and SARS-CoV-2 Interaction
- Research on indole derivatives, such as 2,3-dichloro-1H-indole, has shown promising results in anticancer activity. Additionally, their potential interaction with SARS-CoV-2 has been explored, indicating their relevance in current medical research (Gobinath et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This suggests that there is potential for further exploration and development of indole derivatives in the field of drug discovery .
Eigenschaften
IUPAC Name |
2,3-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQGUYAEXRBZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348809 | |
| Record name | 2,3-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-1H-indole | |
CAS RN |
101495-59-4 | |
| Record name | 2,3-dichloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



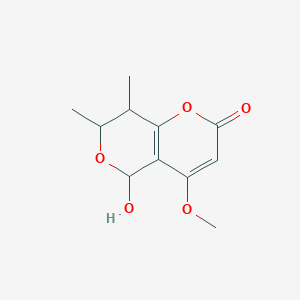
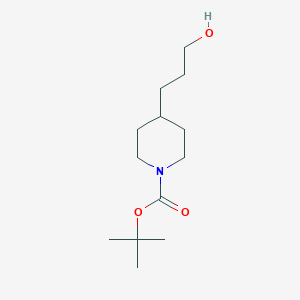
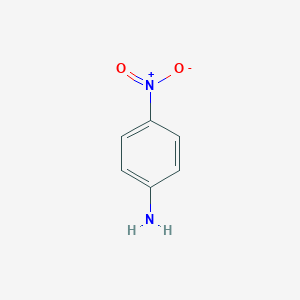
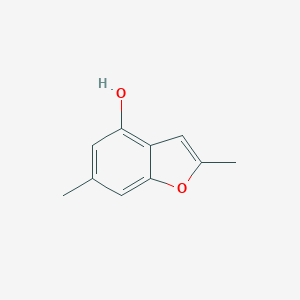
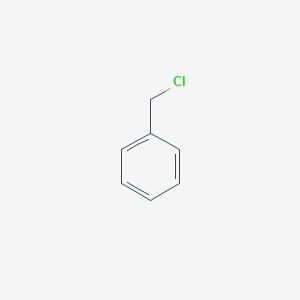
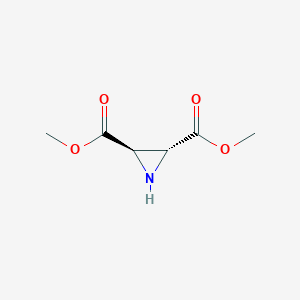
![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)
